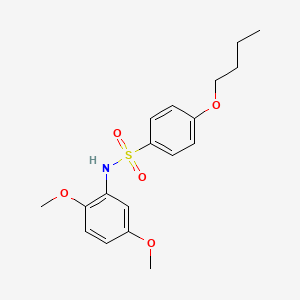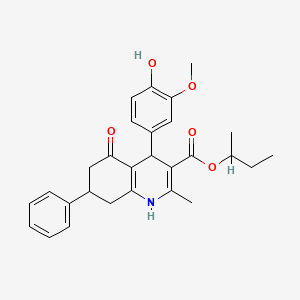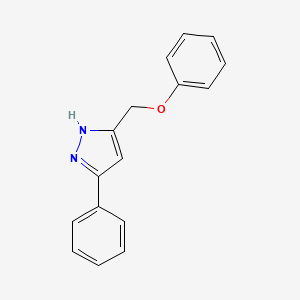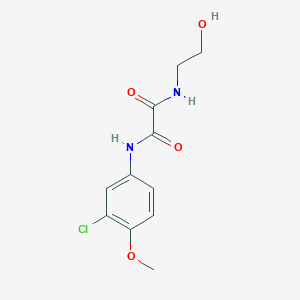![molecular formula C15H16ClN3OS B4979645 N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as CP-690,550, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors.
Wirkmechanismus
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. JAKs are involved in the signaling pathways of cytokines and growth factors, which play critical roles in immune responses and inflammation. By inhibiting JAKs, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can block the downstream signaling pathways of cytokines and growth factors, leading to reduced inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to reduce inflammation and immune responses in various animal models of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. However, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been associated with some adverse effects, including increased risk of infections and malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been used in various in vitro and in vivo studies to elucidate the roles of JAKs in immune responses and inflammation. However, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has some limitations for lab experiments, including its potential toxicity and off-target effects. Researchers should carefully consider the appropriate concentration and duration of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide treatment in their experiments.
Zukünftige Richtungen
For N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide research include:
1. Investigating the potential of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in other diseases, such as multiple sclerosis and lupus.
2. Developing more selective JAK inhibitors that can target specific JAK isoforms.
3. Studying the long-term safety and efficacy of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in clinical trials.
4. Investigating the potential of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in combination with other therapeutic agents.
5. Elucidating the molecular mechanisms of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in immune responses and inflammation.
In conclusion, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide inhibits the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has shown promise in reducing inflammation and immune responses, but further studies are needed to fully understand its potential benefits and risks.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide involves the reaction of 4-chloroaniline with 6-methyl-4-pyrimidinethiol in the presence of a base and a coupling reagent. The resulting intermediate is then reacted with butanoyl chloride to yield N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide. The synthesis of N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to inhibit the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can reduce inflammation and immune responses that contribute to the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-6-4-11(16)5-7-12/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAWSVNUVNPUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)

![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)

![N-benzyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4979627.png)

![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)


![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)